CJ-13,610 is a synthetic, nonredox-type inhibitor of 5-lipoxygenase (5-LO) [, , ]. 5-LO is a key enzyme in the biosynthesis of leukotrienes, a group of pro-inflammatory lipid mediators derived from arachidonic acid [, ]. CJ-13,610 has been used extensively in preclinical research to investigate the role of 5-LO and leukotrienes in various inflammatory diseases and cancer models [, , ].
CJ-13610 is a novel compound recognized as a potent inhibitor of 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions, including asthma and arthritis. This compound has garnered attention for its potential therapeutic applications in managing pain and inflammation, particularly in preclinical models.
CJ-13610 was developed by researchers at GlaxoSmithKline and has been extensively studied for its pharmacological properties. The compound's synthesis and biological activity have been documented in several scientific publications, highlighting its role as an anti-inflammatory agent.
CJ-13610 belongs to a class of compounds known as lipoxygenase inhibitors. These compounds specifically target the 5-lipoxygenase pathway, which is involved in the production of leukotrienes from arachidonic acid. The inhibition of this pathway is significant for treating conditions characterized by excessive inflammation.
The synthesis of CJ-13610 involves several steps that utilize standard organic chemistry techniques. Although specific details of the synthetic route are not extensively covered in the literature, it typically includes:
The detailed synthetic pathway has not been disclosed in the literature, but it is essential to maintain optimal reaction conditions such as temperature and pH to achieve high yields of CJ-13610. The use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the progress of the synthesis and verifying the purity of the final product.
The molecular structure of CJ-13610 can be represented by its chemical formula and structural diagram. It features a complex arrangement that allows it to interact effectively with the 5-lipoxygenase enzyme.
The molecular weight of CJ-13610 is approximately 350 g/mol. Its structural characteristics include specific functional groups that enhance its binding affinity to the target enzyme, thereby inhibiting its activity.
CJ-13610 primarily acts through competitive inhibition of 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation.
The mechanism by which CJ-13610 exerts its effects involves binding to the active site of 5-lipoxygenase. This binding inhibits the enzyme's ability to catalyze the conversion of arachidonic acid into leukotriene A4, which is a precursor for various pro-inflammatory leukotrienes.
Studies have shown that CJ-13610 not only inhibits leukotriene synthesis but also modulates other cellular processes associated with inflammation, including cell signaling pathways related to pain perception .
CJ-13610 is typically characterized by its stability under physiological conditions. It is soluble in organic solvents but may have limited solubility in water, which can influence its bioavailability.
The compound exhibits properties typical of lipophilic molecules, allowing it to penetrate cell membranes effectively. Its stability and reactivity profile make it suitable for pharmacological applications.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm the identity and purity of CJ-13610 during research studies.
CJ-13610 has been investigated for its potential therapeutic applications in various inflammatory diseases. Its efficacy as a pain relief agent has been demonstrated in preclinical models, suggesting its possible use in treating conditions like arthritis and asthma where leukotriene-mediated inflammation plays a significant role .
Additionally, ongoing research aims to explore its effects on other biological pathways beyond leukotriene synthesis, potentially expanding its therapeutic applications further into oncology and regenerative medicine .
CJ-13610 (chemical name: 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide) functions as a potent competitive antagonist of arachidonic acid (AA) at the 5-LO active site. Its molecular structure features a tetrahydro-2H-pyran-4-carboxamide core linked to a 2-methylimidazole moiety via a phenylthio bridge, enabling direct steric competition with AA. Studies using ionophore A23187-stimulated human polymorphonuclear leukocytes (PMNL) demonstrate that exogenous AA supplementation significantly impairs CJ-13610's efficacy—a hallmark of competitive inhibition. At physiological AA concentrations (1–2.5 µM), CJ-13610's IC₅₀ shifts from 70 nM to >1 µM, confirming AA displacement as its primary mechanism [1] [8]. This contrasts with non-competitive inhibitors like MK-886 (targeting FLAP), which remain unaffected by AA availability.
CJ-13610 represents the non-redox class of 5-LO inhibitors, distinct from redox-type inhibitors like zileuton:
Table 1: Contrasting 5-LO Inhibitor Mechanisms
Property | CJ-13610 (Non-Redox) | Zileuton (Redox) |
---|---|---|
Iron Chelation | No | Yes |
Peroxidase Dependency | Required for cell-free inhibition | Not required |
COX Inhibition | None at ≤30 µM | Significant at >10 µM |
Peroxide Tone Susceptibility | Low | High |
Primary Target Specificity | High | Moderate |
By competitively inhibiting 5-LO, CJ-13610 blocks the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and leukotriene A₄ (LTA₄)—the pivotal branchpoint in leukotriene biosynthesis. This results in dose-dependent suppression of both chemotactic LTB₄ and cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄):
Table 2: Leukotriene Suppression by CJ-13610 in Preclinical Models
Model System | Stimulus/Pathology | LT Reduction | Effective CJ-13610 Concentration/Dose |
---|---|---|---|
Human PMNL (in vitro) | Ca²⁺ ionophore A23187 | >95% total 5-LO products | IC₅₀ = 70 nM |
Rat CFA-induced inflammation | Freund’s adjuvant | Brain LTB₄ ↓ 66% | 3–10 mg/kg/day oral |
Rat osteoarthritis pain | Meniscal transection | Joint LTB₄ ↓ (not quantified) | 0.6–6 mg/kg/day oral |
CJ-13610 exhibits cell-context-dependent potency influenced by 5-LO activation pathways and subcellular localization:
Table 3: IC₅₀ Profiling of CJ-13610 Across Experimental Systems
Experimental System | Activation Mechanism | IC₅₀ (Mean ± SEM or Range) | Key Variables |
---|---|---|---|
Human PMNL (intact cells) | Ca²⁺ ionophore A23187 | 70 nM | No exogenous AA |
Human PMNL (intact cells) | Phosphorylation pathways | 90 nM | Sodium arsenite + thapsigargin |
Recombinant human 5-LO (cell-free) | Non-reducing conditions | >30 µM | No peroxidases/GSH |
Recombinant human 5-LO (cell-free) | Reducing conditions | 300 nM | With GSH peroxidase + GSH |
HeLa cells (transfected) | Wild-type 5-LO | 120 nM | Overexpressed human 5-LO |
HeLa cells (transfected) | S271A/S663A 5-LO mutant | 150 nM | Non-phosphorylatable mutant |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: